N-[1-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carbonyl)pyrrolidin-3-yl]acetamide
Description
N-[1-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carbonyl)pyrrolidin-3-yl]acetamide is a complex organic compound with a unique structure that includes a tetrahydrobenzo[7]annulene core
Properties
IUPAC Name |
N-[1-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carbonyl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12(21)19-15-8-9-20(11-15)18(23)14-6-7-16-13(10-14)4-2-3-5-17(16)22/h6-7,10,15H,2-5,8-9,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKKSUSHLCVWEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carbonyl)pyrrolidin-3-yl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. One common method involves the direct treatment of amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include solvent-free reactions and the use of high-temperature conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carbonyl)pyrrolidin-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions can vary but often involve specific temperatures and solvents to optimize the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-[1-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carbonyl)pyrrolidin-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: The compound and its derivatives are being explored for their potential as chemotherapeutic agents.
Industry: It is used in the production of biologically active compounds and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carbonyl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and heterocyclic compounds that share structural similarities. Examples include:
- N-(8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
- 1-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carbonyl)-3,4-dihydro-2H-quinoline-6-carbonitrile
Uniqueness
What sets N-[1-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carbonyl)pyrrolidin-3-yl]acetamide apart is its unique tetrahydrobenzo[7]annulene core, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
